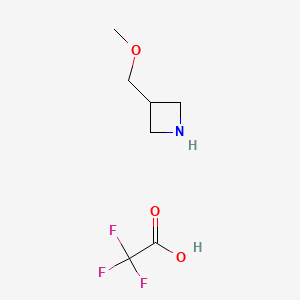

3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate

Übersicht

Beschreibung

3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C7H12F3NO3 and a molecular weight of 215.17 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate typically involves the reaction of azetidine with methoxymethyl chloride in the presence of a base, followed by the addition of trifluoroacetic acid. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Common solvents include dichloromethane or tetrahydrofuran.

Catalysts: Bases such as sodium hydride or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Batch or continuous flow reactors: To ensure consistent product quality.

Purification steps: Including distillation or recrystallization to achieve high purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Including lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Produces N-oxides.

Reduction: Yields amines.

Substitution: Results in various substituted azetidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial and Anticancer Activity

Azetidine derivatives, including those containing the trifluoroacetate moiety, have been investigated for their potential antimicrobial and anticancer properties. For instance, azetidinone derivatives have shown significant antibacterial activity since the discovery of penicillin. Recent studies indicate that certain azetidine compounds inhibit proliferation and induce apoptosis in human solid tumor cell lines, including breast and prostate cancers . Specifically, compounds with a methoxyphenyl unit have demonstrated potent inhibitory effects against various tumor types at nanomolar concentrations .

Drug Development

3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate has been utilized as a precursor for synthesizing fluoroquinolone derivatives and neurokinin antagonists. These applications are facilitated by its ability to undergo nucleophilic substitutions and other transformations that enhance drug optimization and development . The compound's trifluoroacetyl group also aids in the formation of amides, which can be hydrolyzed under mild conditions to yield bioactive amines .

Synthetic Applications

Building Block for Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its ability to participate in various chemical reactions. For example, it can undergo C(sp3)–H arylation reactions that allow for the introduction of aryl groups into azetidine frameworks. This method has been successfully applied to synthesize bicyclic azetidines with potential antimalarial activity . Moreover, its use in combinatorial chemistry has been noted for generating libraries of azetidine derivatives that can be screened for biological activity .

Functionalization Techniques

Recent advancements have highlighted methods for functionalizing azetidines using metal-catalyzed reactions. For instance, palladium-catalyzed arylation techniques have been developed to create diverse azetidine libraries efficiently . Additionally, La(OTf)3-catalyzed aminolysis reactions have been employed to synthesize azetidines from epoxy amines, showcasing the versatility of these compounds in synthetic chemistry .

Case Study 1: Anticancer Azetidine Derivatives

In a study conducted by Fuselier et al., several azetidinone derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The findings revealed that specific derivatives exhibited significant antiproliferative effects at low concentrations, highlighting their potential as therapeutic agents against cancer .

Case Study 2: Synthesis of Fluoroquinolone Derivatives

Research published by Nussbaumer et al. demonstrated an efficient synthesis route for fluoroquinolone azetidines using this compound as a starting material. The method involved nucleophilic substitution reactions that provided access to novel compounds with enhanced biological properties .

Tables

Wirkmechanismus

The mechanism of action of 3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes or receptors. The compound can:

Bind to active sites: Inhibiting or activating enzyme functions.

Interact with receptors: Modulating signal transduction pathways.

Form covalent bonds: With nucleophilic sites on proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Methoxymethyl)azetidine: Without the trifluoroacetate group.

3-Methylazetidine: Lacks the methoxymethyl group.

Azetidine-2-carboxylic acid: Contains a carboxylic acid group instead of the methoxymethyl group.

Uniqueness

3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are advantageous .

Biologische Aktivität

3-(Methoxymethyl)azetidine 2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties and effects on various cellular targets.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the trifluoroacetate group enhances its lipophilicity and may influence its interaction with biological membranes.

Biological Activity Overview

Research indicates that azetidine derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific activity of this compound has been investigated in various studies.

Antimicrobial Activity

Azetidines have been reported to possess significant antimicrobial properties. For instance, derivatives similar to 3-(Methoxymethyl)azetidine have shown effectiveness against multidrug-resistant strains of bacteria. A study highlighted that azetidine derivatives exhibited minimum inhibitory concentrations (MICs) below 10 μM against Mycobacterium tuberculosis and related species, indicating strong antibacterial potential .

Anticancer Activity

The compound's activity against cancer cell lines has also been explored. Azetidine derivatives have been tested for their ability to inhibit the growth of breast cancer cells (e.g., MDA-MB-231). In vitro assays demonstrated that some azetidine analogues could effectively reduce cell viability at micromolar concentrations, suggesting potential as therapeutic agents .

The biological activity of this compound may involve several mechanisms:

- Cell Membrane Interaction : The lipophilic nature of the trifluoroacetate group likely facilitates penetration into bacterial membranes, disrupting their integrity.

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to interfere with critical enzymatic pathways involved in cell wall synthesis and mycolic acid biosynthesis in mycobacteria .

- Signal Transduction Modulation : Some azetidine derivatives inhibit signaling pathways related to tumor growth and survival, such as the STAT3 pathway in cancer cells .

Research Findings and Case Studies

Several studies provide insights into the biological activity of azetidine derivatives:

-

Antimycobacterial Activity : A series of azetidine derivatives were screened for their antimycobacterial activity. One notable compound demonstrated MIC values against Mycobacterium smegmatis as low as 30.5 μM, showcasing its potential for treating tuberculosis .

Compound MIC (μM) Target Organism BGAz-001 30.5 Mycobacterium smegmatis BGAz-002 64.5 Mycobacterium bovis BCG -

Anticancer Efficacy : In studies involving breast cancer cell lines, azetidine analogues exhibited varying degrees of potency. For example, one analogue showed an EC50 value of approximately 2.7 μM against MDA-MB-231 cells .

Compound EC50 (μM) Cell Line Azetidine Analogue A 2.7 MDA-MB-231 Azetidine Analogue B >10 MCF10A (non-cancer)

Eigenschaften

IUPAC Name |

3-(methoxymethyl)azetidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.C2HF3O2/c1-7-4-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZVHTDOPPPKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735098 | |

| Record name | Trifluoroacetic acid--3-(methoxymethyl)azetidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228230-82-7 | |

| Record name | Trifluoroacetic acid--3-(methoxymethyl)azetidine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxymethyl)azetidine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.